3-(6-Methoxy-3-nitropyridin-2-yl)-2-methylpropanoic acid
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Overview
Description
3-(6-Methoxy-3-nitropyridin-2-yl)-2-methylpropanoic acid is a chemical compound that belongs to the class of nitropyridine derivatives This compound is characterized by the presence of a methoxy group, a nitro group, and a propanoic acid moiety attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxy-3-nitropyridin-2-yl)-2-methylpropanoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 6-methoxypyridine, followed by subsequent functional group transformations to introduce the propanoic acid moiety. The reaction conditions often include the use of strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxy-3-nitropyridin-2-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(6-Methoxy-3-nitropyridin-2-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(6-Methoxy-3-nitropyridin-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group and propanoic acid moiety may also contribute to its overall activity by influencing its solubility, stability, and binding affinity to targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Methoxy-3-nitropyridin-2-yl)sulfanyl]propanoic acid
- 6-Methoxy-3-nitropyridin-2-amin
- 6-Methoxy-3-nitropyridin-2-ol
Uniqueness
3-(6-Methoxy-3-nitropyridin-2-yl)-2-methylpropanoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of a methoxy group, nitro group, and propanoic acid moiety on a pyridine ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H12N2O5 |
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Molecular Weight |
240.21 g/mol |
IUPAC Name |
3-(6-methoxy-3-nitropyridin-2-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12N2O5/c1-6(10(13)14)5-7-8(12(15)16)3-4-9(11-7)17-2/h3-4,6H,5H2,1-2H3,(H,13,14) |
InChI Key |
KDNGKYRXJNLXCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=CC(=N1)OC)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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